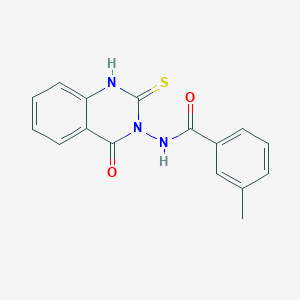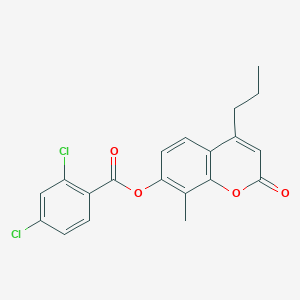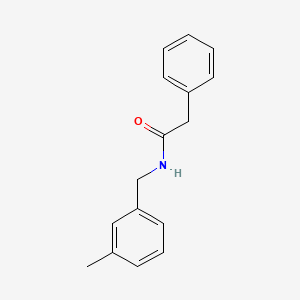![molecular formula C20H24N2O4S B4628194 3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
3,3'-thiobis[N-(3-methoxyphenyl)propanamide]
Vue d'ensemble
Description
The scientific interest in compounds with thiobis, methoxyphenyl, and propanamide groups stems from their potential in various fields, including materials science, pharmacology, and organic chemistry. These compounds often exhibit unique chemical and physical properties due to their specific functional groups and molecular structure.
Synthesis Analysis
Synthesis involves combining specific precursors under controlled conditions. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and related compounds have been synthesized and characterized, demonstrating the importance of precise reaction conditions and the selection of appropriate reactants for obtaining the desired compound (Tumosienė et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, often performed using X-ray diffraction and computational methods like Density Functional Theory (DFT), reveals the arrangement of atoms within a molecule. For example, studies on similar compounds have shown non-planar structures and detailed the molecular interactions that contribute to stability (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure. For instance, the presence of methoxyphenyl and thiourea groups can impact a compound's reactivity, such as its ability to participate in hydrogen bonding and its reactivity towards nucleophiles or electrophiles (Mushtaque et al., 2016).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
A series of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, analogous to 3,3'-thiobis[N-(3-methoxyphenyl)propanamide], have shown significant cytotoxicity against various cancer cell lines, including melanoma, ovarian, and glioblastoma. These compounds exhibit inhibitory activity against topoisomerase II, suggesting potential for anticancer therapy. Notably, some derivatives demonstrated high efficacy in cell lines resistant to doxorubicin, indicating their promise as novel chemotherapeutic agents (Gomez-Monterrey et al., 2011).
Another study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed their antioxidant activity to be significantly higher than that of ascorbic acid, a well-known antioxidant. Additionally, these compounds displayed anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as dual-function agents for cancer treatment (Tumosienė et al., 2020).
Material Science Applications
In the realm of organic electronics, derivatives of 3,3'-thiobis[N-(3-methoxyphenyl)propanamide] and related compounds have been pivotal. For instance, a study on tuning optical properties and enhancing solid-state emission of poly(thiophene)s through postfunctionalization approaches demonstrated the impact of molecular control on the optical and photophysical properties of these materials. Such modifications are crucial for the development of more efficient organic photovoltaic (OPV) devices and light-emitting diodes (LEDs), underscoring the versatility of these compounds in materials science (Li, Vamvounis, & Holdcroft, 2002).
Propriétés
IUPAC Name |
3-[3-(3-methoxyanilino)-3-oxopropyl]sulfanyl-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-17-7-3-5-15(13-17)21-19(23)9-11-27-12-10-20(24)22-16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNDVDNUTFTPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[N-(3-methoxyphenyl)propanamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)


![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)


![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)


![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)
